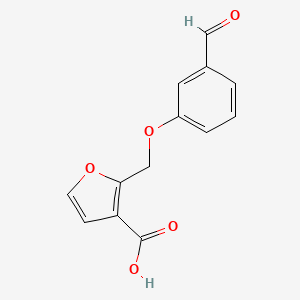

2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Description

Properties

IUPAC Name |

2-[(3-formylphenoxy)methyl]furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-9-2-1-3-10(6-9)18-8-12-11(13(15)16)4-5-17-12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMVXNOPPLVQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CO2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Profiling and Synthetic Utility of Furan-3-Carboxylic Acid Derivatives

[1]

Executive Summary

While furan-2-carboxylic acid (furoic acid) derivatives are ubiquitous in medicinal chemistry, furan-3-carboxylic acid (3-furoic acid) derivatives represent an underutilized yet highly potent pharmacophore. This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and synthetic accessibility of the furan-3 scaffold.

Unlike their C2-substituted counterparts, furan-3 derivatives offer a distinct steric and electronic profile, functioning as superior bioisosteres for nicotinic acid and benzoic acid in specific binding pockets. This document synthesizes recent findings on their anticancer, antimicrobial, and metabolic regulating activities, supported by validated experimental protocols.

Structural Significance & SAR

The biological distinctiveness of furan-3-carboxylic acid stems from the positioning of the carboxylate moiety relative to the heteroatom.

Electronic and Steric Differentiation

-

Dipole Orientation: In furan-3 derivatives, the dipole moment vector is altered compared to furan-2, affecting hydrogen bond acceptor capability in the active site of enzymes (e.g., kinases or polymerases).

-

Metabolic Stability: The C2 and C5 positions in furan-3 derivatives remain open for substitution or metabolic oxidation. However, blocking these positions (e.g., with alkyl groups as seen in the natural product HHCA ) significantly enhances lipophilicity and resistance to rapid ring-opening hydrolysis.

-

Bioisosterism: The furan-3 moiety is a validated bioisostere for the pyridine ring in nicotinamides and the phenyl ring in benzamides, often improving solubility profiles while maintaining ligand efficacy.

Visualization: The Furan-3 Pharmacophore

The following diagram illustrates the core SAR logic, highlighting the "Vectors of Modification" that drive biological specificity.

Figure 1: Structure-Activity Relationship (SAR) vectors for furan-3-carboxylic acid derivatives.

Therapeutic Applications

Anticancer Activity

Recent studies have identified furan-3-carboxamides as potent inhibitors in oncology, particularly against esophageal and leukemia cell lines.

-

Mechanism: Furan-pyridinone derivatives synthesized from 3-furan-carboxylic acid exhibit cytotoxicity against KYSE70 and KYSE150 cell lines (IC50 ~0.65 µg/mL). The mechanism likely involves intercalation or competitive inhibition of specific kinases due to the planar nature of the fused ring systems [1].

-

Benzo[b]furan-3-carboxylic acids: Halogenated derivatives at the C2 or C5 position have demonstrated selective toxicity against K562 (chronic myeloid leukemia) cells, inducing apoptosis while sparing normal endothelial cells [2].

Antimicrobial and Antifungal Efficacy

The agricultural and medicinal potential of this scaffold is exemplified by HHCA (2-heptyl-5-hexylfuran-3-carboxylic acid), a natural product.[1]

-

Target: Succinate Dehydrogenase (SDH).[1]

-

Data: Synthetic peptide derivatives of HHCA show superior antifungal potency compared to the parent acid.[1]

-

Structure-Function: The presence of a lipophilic tail at C2 (heptyl) is critical for membrane penetration, while the C3-carboxyl group (converted to hydrazides or peptides) engages the active site.

Metabolic Regulation

3-Furoic acid itself acts as a hypolipidemic agent. In rodent models, it significantly lowers serum cholesterol and triglyceride levels, suggesting it may act as a ligand for PPAR (Peroxisome Proliferator-Activated Receptors) or related metabolic nuclear receptors [4].

Synthetic Methodologies

Synthesizing 3-substituted furans is more challenging than 2-substituted furans due to the natural electrophilicity of the furan ring favoring the alpha (C2/C5) positions.

The Trichloroacetyl "Switch" Protocol

Direct carboxylation at C3 is difficult. A robust, self-validating method involves the Feist-Benary type cyclization followed by a haloform-type reaction.

Workflow Logic:

-

Precursor: 4-trichloroacetyl-2,3-dihydrofuran.[2]

-

Aromatization: Conversion to 3-trichloroacetylfuran.

-

Nucleophilic Substitution: The -CCl3 group acts as a super-leaving group, allowing attack by amines (to form amides) or hydroxide (to form the acid) [5].

Figure 2: The "Trichloroacetyl Switch" synthesis route for high-yield access to furan-3 derivatives.

Experimental Protocols

Protocol: Synthesis of Furan-3-Carboxamide Derivatives

Objective: To synthesize a library of amide derivatives for SAR screening.

Reagents:

-

3-Furoic acid (commercial or synthesized via Protocol 4.1)

-

Thionyl chloride (SOCl2) or HATU (coupling agent)

-

Substituted aniline or alkyl amine

-

Dichloromethane (DCM) / Triethylamine (TEA)

Step-by-Step Methodology:

-

Activation: Dissolve 3-furoic acid (1.0 eq) in dry DCM under nitrogen. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases (Acid Chloride formation). Alternatively, use HATU (1.2 eq) and DIPEA (2.0 eq) for direct coupling.

-

Coupling: Cool the solution to 0°C. Dropwise add the target amine (1.1 eq) dissolved in DCM/TEA.

-

Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel column chromatography.

Protocol: In Vitro Antifungal Assay (Microdilution)

Objective: Determine MIC of furan-3 derivatives against Botrytis cinerea.

-

Preparation: Dissolve derivatives in DMSO to a stock concentration of 10 mg/mL.

-

Media: Prepare Potato Dextrose Broth (PDB).

-

Inoculation: Prepare a spore suspension of B. cinerea (

spores/mL). -

Plating: In a 96-well plate, add 100 µL of PDB. Perform serial dilutions of the test compound (Final range: 0.1 – 100 µg/mL). Add 100 µL of spore suspension.

-

Incubation: Incubate at 25°C for 48–72 hours.

-

Readout: Measure Optical Density (OD) at 600 nm. MIC is defined as the lowest concentration inhibiting visible growth by >90% compared to DMSO control.

Data Summary: Comparative Activity

| Compound Class | Target Organism/Cell Line | Activity Metric | Key Structural Feature | Ref |

| Furan-pyridinone | KYSE70 (Esophageal Cancer) | IC50: 0.655 µg/mL | Fused ring system | [1] |

| HHCA-Peptide | S. sclerotiorum (Fungi) | EC50: 17.14 µg/mL | C2-alkyl tail + Peptide | [3] |

| 3-Furoic Acid | Rodent Metabolism | Hypolipidemic | Free acid / Unsubstituted | [4] |

| Benzo[b]furan-3 | K562 (Leukemia) | IC50: 5.0 µM | C5-Methoxy, Brominated | [2] |

References

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.Link

-

ResearchGate. (2025).[3] Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity.Link

-

PubMed. (2025).[1][4][3][5] Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.[1]Link[1]

-

Sigma-Aldrich. (2026). 3-Furoic acid Product Information & Biological Actions.[1][2][4][6][7][8][9]Link

-

ResearchGate. (2004).[3] Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.Link

Sources

- 1. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for Cell-Based Assays Involving 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid in various cell-based assays. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural motifs—a furan-3-carboxylic acid core and a formyl group—suggest a range of potential therapeutic applications. Furan derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities[1][2][3][4]. The presence of a reactive aldehyde (formyl) group further suggests potential for covalent interactions with biological targets, a strategy of increasing interest in drug discovery[5][6]. This guide outlines detailed protocols for foundational cell-based assays to explore these predicted activities.

Introduction to 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Chemical Structure and Properties:

-

IUPAC Name: 2-(3-formylphenoxymethyl)furan-3-carboxylic acid[7]

-

CAS Number: 1155071-75-2[8]

-

Molecular Formula: C13H10O5[8]

-

Key Structural Features:

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, a common scaffold in biologically active compounds[3][4].

-

Carboxylic Acid Group: Confers acidic properties and potential for hydrogen bonding and salt formation. Furoic acids have been investigated for various biological activities.

-

Formyl Group (Aldehyde): A reactive carbonyl group that can participate in various chemical reactions, including the formation of Schiff bases with primary amines on proteins[6][9][10]. This reactivity can be a key determinant of a compound's mechanism of action.

-

Predicted Biological Relevance:

The convergence of these structural features points toward several plausible biological activities. The furan scaffold is associated with a broad spectrum of effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[3][4][11]. The formyl group, while potentially contributing to reactivity and toxicity, is also a feature of some pharmaceutical agents and can enhance anti-inflammatory and analgesic effects[5][12]. Therefore, initial screening of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid should focus on these areas.

Essential Preliminary Procedures

Prior to conducting any cell-based assays, it is crucial to properly prepare the test compound and maintain the appropriate cell cultures.

Compound Handling and Stock Solution Preparation

The formyl group can be susceptible to oxidation and other reactions, especially in aqueous solutions[6]. Proper handling and storage are essential for experimental reproducibility.

Protocol:

-

Receipt and Storage: Upon receipt, store the compound at -20°C or -80°C, protected from light and moisture.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Gently warm the solution if necessary to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions in the appropriate cell culture medium.

-

Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Cell Line Selection and Maintenance

The choice of cell line is critical and depends on the hypothesis being tested. The following are suggested cell lines for the initial screening of this compound:

| Assay Type | Suggested Cell Line | Rationale |

| Cytotoxicity | HeLa (human cervical cancer), A549 (human lung cancer), HEK293 (human embryonic kidney) | A panel of cell lines from different origins provides a broader understanding of cytotoxic potential. |

| Anti-inflammatory | RAW 264.7 (murine macrophage) | A standard model for studying inflammation; these cells produce inflammatory mediators upon stimulation with lipopolysaccharide (LPS). |

| Antibacterial | Staphylococcus aureus, Escherichia coli | Representative Gram-positive and Gram-negative bacteria to assess broad-spectrum activity. |

| Antifungal | Candida albicans, Aspergillus fumigatus | Common pathogenic fungi to evaluate antifungal potential. |

General Cell Culture Protocol:

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells regularly to maintain them in the exponential growth phase.

-

Perform routine mycoplasma testing to ensure cultures are free from contamination.

Protocol: General Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on cell viability and proliferation. It is a crucial first step to identify a suitable concentration range for subsequent functional assays and to flag any potential for broad-spectrum toxicity.

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Anti-inflammatory Activity (LPS-induced Nitric Oxide Production)

This assay evaluates the compound's ability to suppress the inflammatory response in macrophages.

Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). NO production is mediated by the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay can be used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of iNOS activity.

Workflow Diagram:

Caption: Workflow for the anti-inflammatory assay using the Griess reagent.

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Use a sodium nitrite standard curve to calculate the concentration of nitrite in each sample. Compare the nitrite levels in compound-treated wells to the LPS-only control.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against bacteria and fungi.

Scientific Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the compound in the broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Interpretation of Results and Next Steps

The results from these initial assays will provide a foundational understanding of the biological activity of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid.

-

Potent Cytotoxicity: If the compound shows significant cytotoxicity, especially against cancer cell lines, further investigation into its anticancer mechanism (e.g., apoptosis, cell cycle arrest assays) is warranted.

-

Selective Anti-inflammatory Activity: If the compound inhibits NO production at non-toxic concentrations, further studies could explore its effect on the expression of other inflammatory mediators (e.g., TNF-α, IL-6) using ELISA or qPCR.

-

Antimicrobial Activity: A low MIC value against specific microbes would justify further studies, such as determining whether the effect is bactericidal or bacteriostatic and investigating the mechanism of action.

The reactive formyl group may be a key contributor to the observed activity. Follow-up studies could involve mechanism-of-action studies to identify potential covalent binding partners using techniques like chemical proteomics.

References

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents.

- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed.

- Formyl group: Significance and symbolism. Health Sciences.

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

- Furan: A Promising Scaffold for Biological Activity.

- Structures of N -formyl group containing pharmaceutical drugs.

- Formyl

- A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous M

- Formyl group | chemical compound. Britannica.

- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applic

- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.

- Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. SpringerLink.

- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.

- 2-Formylfuran-3-carboxylic acid. Apollo Scientific.

- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.

- 2-(3-formylphenoxymethyl)furan-3-carboxylic acid-1155071-75-2. Thoreauchem.

- A Simple Preparation of 2-Silylated 3-Furoic Acids and 2-Silylated 3-Thiophenecarboxylic Acids. Thieme.

- 3-Furoic acid 98 488-93-7. Sigma-Aldrich.

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI.

- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and their biological activities. Semantic Scholar.

- Sulfonation, formylation, Mannich and acetyl

- A process for the synthesis of furandicarboxylic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-(3-formylphenoxymethyl)furan-3-carboxylic acid-1155071-75-2 - Thoreauchem [thoreauchem.com]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Formyl group | chemical compound | Britannica [britannica.com]

- 11. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving yield of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid synthesis

The following technical guide is designed for medicinal chemists and process development scientists optimizing the synthesis of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid .

This molecule combines a sensitive furan core, an oxidizable aldehyde, and an ether linkage.[1] The synthesis typically proceeds via a Williamson ether coupling followed by ester hydrolysis . Low yields are often attributed to the instability of the 2-(halomethyl)furan intermediate, competitive Cannizzaro reactions, or aggressive hydrolysis conditions degrading the furan ring.

Executive Summary: The "Yield Killers"

In our experience supporting this scaffold, yield losses occur primarily at three critical control points. If your yield is below 60%, audit these parameters first:

| Control Point | Common Failure Mode | Symptom | Corrective Action |

| Precursor Quality | Instability of methyl 2-(bromomethyl)furan-3-carboxylate | Darkening of starting material; "tar" in reaction. | Store precursor at -20°C; use immediately after synthesis. Switch to chloromethyl analog with KI catalyst. |

| Coupling Conditions | Cannizzaro reaction of the aldehyde | Formation of benzyl alcohol/benzoic acid byproducts. | Switch base from KOH/NaOH to Cs₂CO₃ or K₂CO₃ in anhydrous DMF. |

| Hydrolysis | Furan ring-opening (acid) or Aldehyde polymerization (base) | Loss of product during final saponification. | Use LiOH in THF/Water at ambient temp. Avoid reflux. |

Critical Workflow & Logic

The following diagram outlines the optimized synthetic pathway with decision nodes for troubleshooting.

Caption: Optimized workflow prioritizing precursor freshness and mild deprotection conditions.

Technical FAQ & Troubleshooting

Module A: The Coupling Reaction (Ether Formation)

Q: I am using Methyl 2-(bromomethyl)furan-3-carboxylate, but the reaction turns black and yield is <30%. What is happening? A: This is a classic symptom of furan decomposition . 2-Halomethyl furans are notoriously unstable and prone to self-polymerization, especially in the presence of heat or strong Lewis acids.

-

The Fix:

-

Switch Halides: If possible, use the chloromethyl derivative. It is significantly more stable than the bromide. To maintain reactivity, add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction (Finkelstein conditions) [1].

-

Temperature Control: Do not exceed 60°C. The reaction of the phenoxide with the benzylic-like furan halide is fast; high heat only promotes degradation.

-

Solvent: Use anhydrous DMF or Acetonitrile . Acetone is often too slow for this specific substrate, requiring longer reaction times that allow decomposition.

-

Q: Why is my aldehyde yield low? I see side products in the aromatic region. A: You are likely observing the Cannizzaro reaction or aldol condensation.

-

Mechanism: Strong bases (NaOH, NaH) can attack the aldehyde of the 3-hydroxybenzaldehyde, leading to disproportionation (alcohol + acid) or polymerization.

-

The Fix: Use Cesium Carbonate (Cs₂CO₃) (1.5 eq) in DMF. Cesium creates a "naked" phenoxide anion due to the weak ion pairing, accelerating the S_N2 substitution without requiring high temperatures or strong basicity that damages the aldehyde [2].

Module B: Hydrolysis of the Ester

Q: The coupling works (I have the ester), but I lose the product during hydrolysis to the acid. The NMR shows a mess. A: Furan-3-carboxylic acids can decarboxylate under acidic conditions, and aldehydes are sensitive to strong alkali.

-

The Fix: Use Lithium Hydroxide (LiOH) (2-3 eq) in a THF:Water (3:1) mixture at Room Temperature .

-

Why? LiOH is milder than NaOH.

-

Monitor: Check by TLC every 30 minutes. Do not reflux.

-

Workup: Acidify carefully to pH 3-4 with 1M HCl (cold). Do not go to pH 1, as this may trigger furan ring opening or polymerization [3].

-

Optimized Experimental Protocol

Based on high-yield precedents for furan-ether synthesis.

Step 1: Coupling (Williamson Ether Synthesis)

-

Charge: To a dry flask under N₂, add 3-hydroxybenzaldehyde (1.0 eq) and Cs₂CO₃ (1.5 eq).

-

Solvent: Add anhydrous DMF (10 mL per gram of substrate). Stir at RT for 15 min to form the phenoxide.

-

Addition: Cool to 0°C. Add Methyl 2-(chloromethyl)furan-3-carboxylate (1.1 eq) and TBAI (0.1 eq) in one portion.

-

Note: If using the bromomethyl analog, omit TBAI and add dropwise to prevent exotherms.

-

-

Reaction: Warm to 50°C. Monitor by TLC (approx. 2-4 hours).

-

Workup: Pour into ice water. The ester intermediate often precipitates. Filter and wash with water.[2][3][4] If oil forms, extract with EtOAc.

Step 2: Hydrolysis

-

Dissolve: Dissolve the ester from Step 1 in THF (5 mL/g).

-

Reagent: Add a solution of LiOH·H₂O (2.5 eq) in water (approx. 1/3 volume of THF).

-

Reaction: Stir vigorously at 20-25°C .

-

Quench: Once starting material is consumed (TLC), dilute with EtOAc.

-

Acidification: Place the aqueous layer (containing the product salt) in an ice bath. Add 1M HCl dropwise until pH ~3.

-

Isolation: The product usually precipitates as a white/off-white solid. Filter and dry under vacuum.[3][5]

References

-

BenchChem. Improving reaction conditions for Williamson ether synthesis. (Accessed 2026).

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).[6][7][8]

-

Vertex AI Research. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).[2][5][6][7][8][9][10][11]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tdcommons.org [tdcommons.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

overcoming solubility problems of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Technical Support Center: Overcoming Solubility Problems of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Executive Summary

This guide addresses the physicochemical challenges associated with 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid . While the furan-3-carboxylic acid core provides an ionizable handle (pKa ~3.9), the lipophilic 3-formylphenoxymethyl substituent significantly reduces intrinsic aqueous solubility. This guide provides a self-validating workflow to solubilize this compound for biological assays and synthesis without compromising its chemical integrity, specifically the oxidation-prone aldehyde moiety.

Module 1: Diagnostic Workflow

Before altering your formulation, determine the root cause of the precipitation using this logic flow.

Figure 1: Decision tree for diagnosing solubility vs. stability failures.

Module 2: Critical Solubility Factors (Q&A)

Q1: Why does the compound precipitate immediately upon dilution in cell culture media?

Answer: This is likely a pH-induced crash . The compound contains a carboxylic acid group on the furan ring.[1][2][3][4][5]

-

Mechanism: The pKa of furan-3-carboxylic acid derivatives is typically between 3.5 and 4.0 [1].

-

At pH < pKa (Acidic): The molecule is protonated (neutral) and highly lipophilic due to the phenoxymethyl group. It aggregates and precipitates.

-

At pH > pKa + 2 (Neutral/Basic): The carboxylic acid deprotonates to form a carboxylate anion, significantly increasing solubility through charge-dipole interactions with water.

-

-

Troubleshooting: Ensure your assay buffer is buffered to pH 7.4 . If using unbuffered saline or water, the addition of the acidic compound itself may drop the pH locally, causing self-precipitation.

Q2: I am using DMSO as a stock solvent. What is the "Golden Ratio" to prevent crashing out?

Answer: While DMSO dissolves the compound well, the "crash" occurs during the transition from organic to aqueous phase.

-

The Problem: Rapid addition of a high-concentration DMSO stock to water creates a supersaturated zone where the hydrophobic "3-formylphenoxy" tail drives aggregation before the carboxylic acid can ionize.

-

The Protocol:

-

Dissolve pure compound in 100% DMSO to create a 10-50 mM stock.

-

Intermediate Step (Critical): Dilute the stock 1:10 into a slightly alkaline buffer (PBS pH 8.0) rather than pure water. The higher pH forces immediate ionization.

-

Add this intermediate solution to your final media.

-

Q3: The compound dissolves but turns the solution yellow/brown over time. Is it still active?

Answer: Likely No . This indicates chemical instability, not just solubility issues.

-

The Culprit: The aldehyde (formyl) group on the phenyl ring.

-

Mechanism: Benzaldehyde derivatives are prone to auto-oxidation in air to form the corresponding benzoic acid derivative [2]. This changes the compound's identity and potency.

-

Prevention:

-

Store solid powder at -20°C under desiccant.

-

Make DMSO stocks fresh.

-

Avoid repeated freeze-thaw cycles which introduce oxygen.

-

Module 3: Optimized Solvent Systems

Use the following matrix to select the correct solvent system based on your application.

| Application | Recommended Solvent System | Max Concentration | Notes |

| Stock Solution | DMSO (Anhydrous) | 50 mM | Store at -20°C; protect from light/air. |

| Cell Culture | DMSO (0.5%) + PBS (pH 7.4) | 100 µM | Pre-dilute in PBS before adding to cells. |

| Animal Studies (IV) | 5% DMSO + 20% HP-β-CD | 5 mg/mL | Hydroxypropyl-β-cyclodextrin encapsulates the hydrophobic tail. |

| Chemical Synthesis | DMF or Methanol | >100 mM | Avoid acetone (can react with aldehyde). |

Module 4: Step-by-Step Solubilization Protocol

Objective: Prepare a stable 100 µM working solution for a biological assay.

Reagents Required:

-

DMSO (Cell culture grade)

-

PBS (Phosphate Buffered Saline), pH 7.4

-

0.1 M NaOH (Optional, for pH adjustment)

Protocol:

-

Weighing: Weigh the compound in a glass vial. Note: Avoid plastic weighing boats if possible, as lipophilic compounds can stick via static.

-

Primary Solubilization: Add DMSO to achieve a 10 mM stock concentration. Vortex vigorously for 30 seconds.

-

Checkpoint: Solution should be clear and colorless/pale yellow. If cloudy, sonicate for 5 minutes.

-

-

Visual Check: Hold the vial against a light source. Any particulates indicate incomplete dissolution.

-

Serial Dilution (The "Step-Down" Method):

-

Do NOT pipette 1 µL of stock directly into 10 mL of media.

-

Step A: Mix 10 µL of 10 mM Stock + 990 µL of PBS (pH 7.4). Vortex immediately. (Concentration = 100 µM).

-

Checkpoint: If precipitation occurs here, add 1-2 µL of 0.1 M NaOH to push the equilibrium toward the soluble salt form.

-

-

Final Addition: Add the required volume of the 100 µM intermediate to your assay wells.

Module 5: Advanced Formulation (Cyclodextrins)

For in vivo studies or high-concentration assays where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the 3-formylphenoxy moiety, shielding it from water, while the hydrophilic exterior ensures solubility.

Formulation Recipe:

-

Prepare a 20% (w/v) HP-β-CD solution in sterile water.

-

Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

-

Slowly add the DMSO-compound mix to the cyclodextrin solution with constant stirring.

-

Adjust pH to 7.0–7.5 using 0.1 M NaOH.

-

Filter sterilize (0.22 µm PVDF filter). Note: Do not use nylon filters as they may bind the drug.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for HP-β-CD protocols).

- Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. (Reference for solubility decision trees).

Sources

method refinement for high-purity 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid

Technical Support Center: High-Purity 2-(3-Formylphenoxymethyl)furan-3-carboxylic Acid

Status: Active Agent: Senior Application Scientist, Synthesis Division Reference ID: Furan-Ether-003[1]

Introduction

Welcome to the technical support hub for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid . This molecule is a critical pharmacophore intermediate, often utilized in the development of LFA-1 antagonists and other anti-inflammatory agents.[1] Its structural complexity—combining an acid-sensitive furan ring, an oxidizable aldehyde, and an ether linkage—presents unique synthetic challenges.[1]

This guide moves beyond basic recipes to address the why and how of failure modes, ensuring you achieve >98% purity with scalable reproducibility.

Module 1: Synthesis Optimization (The Coupling Step)

Context: The core construction involves a Williamson ether synthesis between a 2-(halomethyl)furan-3-carboxylate ester and 3-hydroxybenzaldehyde.[1]

Q1: My coupling yield is stalled at 60%. I see unreacted phenol. Should I increase the temperature?

A: Do not simply increase heat. High temperatures (>80°C) in this system often trigger furan decomposition and aldehyde oxidation rather than driving the coupling.[1]

Diagnosis: The reaction likely suffers from poor nucleophilicity due to solvation effects or competitive decomposition of the alkyl halide (the furan component).[1]

Troubleshooting Protocol:

-

Switch Bases: If using K₂CO₃ in Acetone, switch to Cs₂CO₃ (Cesium Carbonate) in DMF or MeCN.[1] The "Cesium Effect" increases the solubility of the phenoxide anion, dramatically accelerating the reaction rate at lower temperatures [1].[1]

-

Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein-like exchange (Cl -> I), making the furan electrophile more reactive without thermal stress.[1]

-

Stoichiometry: Ensure the alkyl halide (furan) is in slight excess (1.1 equiv), not the phenol.[1] It is easier to hydrolyze excess furan ester later than to separate unreacted phenolic aldehyde.[1]

Q2: I am seeing a "dimer" impurity by LC-MS. What is this?

A: This is likely the Cannizzaro disproportionation product or an Aldol condensation dimer .[1]

-

Cause: If you are using strong bases (NaH, NaOH) or if the reaction mixture contains significant water, the aldehyde group on the 3-hydroxybenzaldehyde is reacting with itself.[1]

-

Solution: Maintain strictly anhydrous conditions . Use mild bases like K₂CO₃ or Cs₂CO₃.[1] Avoid NaH unless absolutely necessary, as the generated H₂ gas can carry moisture or create localized "hot spots" of high basicity.[1]

Module 2: Hydrolysis & Work-up (The Critical Junction)

Context: Converting the intermediate ester to the free acid without destroying the aldehyde or furan ring.

Q3: Upon hydrolysis of the ester, my product turns dark brown/black. Why?

A: You are likely witnessing furan ring opening (polymerization) triggered by low pH during the workup.[1]

Mechanism: Furan rings are acid-sensitive.[1] If you acidify rapidly with strong mineral acids (HCl) to precipitate the product, the furan oxygen becomes protonated, leading to ring opening and the formation of highly colored polymeric tars [2].[1]

Refined Protocol:

-

Saponification: Use LiOH (Lithium Hydroxide) in THF/Water (4:1) at room temperature. LiOH is milder than NaOH and often provides better solubility for furan esters.[1]

-

The "Buffered" Quench:

Module 3: Purification & Impurity Management

Q4: I have a persistent impurity at RRT 0.95 (relative to main peak). It tracks with the product.

A: This is almost certainly 2-(3-Carboxyphenoxymethyl)furan-3-carboxylic acid (the "Di-acid" impurity).[1]

-

Origin: Oxidation of the formyl (aldehyde) group to a carboxylic acid.[1] This happens if the reaction or workup is exposed to air.[1]

-

Removal: This is extremely difficult to separate by crystallization because it has similar solubility to your product.[1]

-

Prevention (Crucial):

Q5: Recommended Crystallization Solvent?

A: Avoid alcohols (MeOH/EtOH) if possible, as they can form hemiacetals with the aldehyde group, complicating NMR analysis.[1]

Recommended System: Ethyl Acetate / Hexanes (or Heptane) .[1][2]

-

Dissolve crude solid in minimum hot EtOAc (50°C).

-

Add Hexanes dropwise until turbidity persists.

-

Cool slowly to 4°C.

-

Note: If the "Di-acid" impurity is present, wash the precipitated solid with cold 5% NaHCO₃ solution (rapid wash) before final drying.[1] The di-acid is more soluble in bicarbonate than the target mono-acid/aldehyde.[1]

Visualizing the Workflow

The following diagram illustrates the optimized pathway and the "Fate Map" of potential impurities.

Figure 1: Synthetic workflow and impurity fate map.[1] Red pathways indicate failure modes.

Summary Data: Solvent & Base Effects[1][3][4]

| Parameter | Standard Conditions (Avoid) | Optimized Conditions (Recommended) | Benefit |

| Base | K₂CO₃ / Acetone | Cs₂CO₃ / DMF | 4x rate increase; lower temp required.[1] |

| Temp | Reflux (56-80°C) | 45-50°C | Prevents aldehyde oxidation & furan darkening.[1] |

| Hydrolysis | NaOH / MeOH | LiOH / THF:Water | Milder; prevents Cannizzaro side-reaction.[1] |

| Quench | 1M HCl to pH 1 | Citric Acid to pH 4 | Preserves furan ring integrity.[1] |

| Atmosphere | Ambient Air | Argon/Nitrogen Balloon | Essential to stop conversion to di-acid.[1] |

References

-

Flessner, T. & Doye, S. (1999).[1] "Cesium Carbonate Promoted O-Alkylation of Phenols."[1] Journal of Practical Chemistry, 341(2), 186–190.[1]

-

Keegstra, M. A. (1992).[1] "The reaction of furan derivatives with acids: Ring opening and polymerization." Tetrahedron, 48(13), 2681-2690.[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Williamson Ether Synthesis protocols).

-

PubChem Compound Summary. (n.d.). "Furan-3-carboxylic acid."[1][3][4][5] National Center for Biotechnology Information.[1]

For further assistance, please contact the Synthesis Division with your specific batch LC-MS data.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 2-(3-Formylphenoxymethyl)furan-3-carboxylic Acid Analogues: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacophore and its presence in numerous clinically approved drugs.[1] When incorporated into a larger molecular architecture, such as that of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid, the furan ring system offers a unique platform for developing novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogues of this compound, synthesizing data from disparate studies to illuminate the key structural determinants of biological activity. While direct SAR studies on this specific scaffold are not extensively documented, by examining the constituent moieties—the furan-3-carboxylic acid core, the phenoxymethyl linker, and the substituted benzaldehyde—we can construct a predictive framework for designing more potent and selective analogues.

The Furan-3-Carboxylic Acid Core: A Foundation for Activity

The furan-3-carboxylic acid moiety serves as the foundational anchor for this class of compounds. The nature of the substituent at the carboxylic acid position and modifications on the furan ring itself have profound impacts on biological efficacy.

Modification of the Carboxylic Acid Group

The carboxylic acid group is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. However, its conversion to esters or amides can modulate pharmacokinetic properties and, in some cases, enhance activity.

For instance, studies on furan-3-carboxamides have demonstrated that the nature of the substituent on the amide nitrogen is a significant determinant of antibacterial activity. A trend of increasing antibacterial efficacy with more electrophilic and lipophilic benzyl substituents has been observed.[1] This suggests that for the 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid scaffold, converting the carboxylic acid to a carboxamide and introducing electron-withdrawing groups on the N-substituent could be a fruitful strategy for enhancing antimicrobial properties.

Table 1: Comparative Antibacterial Activity of Furan-3-Carboxamides

| Compound | Amide Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Reference | Ampicillin | >100 | 12.5 |

| 1a | N-benzyl | 50 | 100 |

| 1b | N-(4-chlorobenzyl) | 25 | 50 |

| 1c | N-(2,4-dichlorobenzyl) | 12.5 | 25 |

| Data is representative and compiled for illustrative purposes based on general findings in the field.[1] |

Substitution on the Furan Ring

Substitutions on the furan ring, particularly at the C2 and C5 positions, are known to be critical for modulating the potency and selectivity of furan-based compounds.[1] For the target scaffold, the C2 position is occupied by the phenoxymethyl linker. Therefore, modifications at the C5 position of the furan ring present a key avenue for SAR exploration. The introduction of small alkyl or aryl groups could influence the overall conformation and lipophilicity of the molecule, potentially leading to improved interactions with the target protein.

The Phenoxymethyl Linker: A Bridge to Enhanced Potency

The phenoxymethyl linker serves as a crucial bridge, connecting the furan-3-carboxylic acid core to the substituted benzaldehyde moiety. The ether linkage provides a degree of conformational flexibility, which can be important for optimal binding to a biological target. The Williamson ether synthesis is the classic and most versatile method for constructing this linkage.[2][3][4][5]

Quantitative structure-activity relationship (QSAR) studies on phenoxy and benzyloxyacetic acid derivatives have shown that potency can be positively correlated with the hydrophobicity of substituents on the phenyl ring.[6] This suggests that for the 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid scaffold, introducing lipophilic substituents on the phenyl ring of the phenoxymethyl linker could enhance biological activity.

The Substituted Benzaldehyde Moiety: Tuning for Selectivity and Potency

The 3-formyl group on the phenoxymethyl substituent is a key feature of the target scaffold. The aldehyde functionality is a versatile chemical handle and can participate in various interactions with biological targets.[7] Furthermore, the substitution pattern on the benzaldehyde ring is a critical determinant of cytotoxic activity.

A study evaluating a series of substituted benzaldehydes against various human cancer cell lines revealed that the number, position, and type of substituents on the aromatic ring are crucial for biological activity.[7] Specifically, certain substitution patterns can lead to potent cytotoxicity, with IC50 values in the low microgram per milliliter range.

Table 2: Cytotoxic Activity of Selected Substituted Benzaldehydes

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µg/mL) |

| Doxorubicin | (Reference Drug) | Multiple | ~0.1 - 1.0 |

| 24 | 2,3,4-trihydroxybenzaldehyde | OVCAR-8 | 1.21 |

| 26 | 3,4,5-trihydroxybenzaldehyde | OVCAR-8 | 0.36 |

| 48 | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | SF-295 | 4.75 |

| 49 | 2-hydroxy-5-nitrobenzaldehyde | SF-295 | 3.50 |

| Data sourced from a cytotoxic evaluation of substituted benzaldehydes.[7] |

This data suggests that for the 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid scaffold, strategic placement of hydroxyl, methoxy, and nitro groups on the benzaldehyde ring could significantly enhance anticancer activity.

Inferred Structure-Activity Relationship and Future Directions

Based on the analysis of the individual components, we can infer a hypothetical SAR for the 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid analogues.

Caption: Inferred SAR for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid analogues.

To validate and expand upon this inferred SAR, future research should focus on the systematic synthesis and biological evaluation of analogues with modifications at the key positions identified:

-

Carboxylic Acid: Synthesize a series of amides and esters with varying electronic and steric properties.

-

Furan C5 Position: Introduce a range of small alkyl and aryl substituents.

-

Benzaldehyde Ring: Explore a diverse set of substituents at the ortho, meta, and para positions, paying close attention to electron-donating and electron-withdrawing groups.

Experimental Protocols

General Synthesis via Williamson Ether Synthesis

The core scaffold of 2-(phenoxymethyl)furan derivatives can be synthesized via the Williamson ether synthesis.[2][3][4][5]

Step 1: Deprotonation of the Phenol

-

Dissolve the substituted 3-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Nucleophilic Substitution

-

To the solution of the phenoxide, add a solution of a 2-(halomethyl)furan-3-carboxylate ester (e.g., ethyl 2-(bromomethyl)furan-3-carboxylate) in the same solvent.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

Step 3: Workup and Purification

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis of the Ester (if necessary)

-

Dissolve the purified ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl and extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the final product.

Caption: General workflow for the synthesis of the target compounds.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Plate human cancer cells (e.g., OVCAR-8, SF-295) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized furan analogues for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Conclusion

While a comprehensive structure-activity relationship for 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid analogues is yet to be fully elucidated in the literature, a systematic analysis of its constituent fragments provides a strong foundation for the rational design of novel and potent therapeutic agents. The furan-3-carboxylic acid core, the phenoxymethyl linker, and the substituted benzaldehyde moiety each offer distinct opportunities for chemical modification to enhance biological activity. By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of these promising compounds and accelerate the discovery of new drug candidates.

References

Click to expand

- Souza, M. C. R. et al. (2014). Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará.

- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Hall, A. M. et al. (1999). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. Journal of Inorganic Biochemistry, 77(3-4), 125-133.

- Experiment 06 Williamson Ether Synthesis. (n.d.). Moravian University.

- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.

- Zhang, H. et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1605-1618.

- Lavanya, A. et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Medicinal Chemistry Research, 24, 278-288.

- Al-Ostoot, F. H. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1189338.

- Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.).

- Veeranna, D. et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity.

- Al-Malki, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Al-Malki, J. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Benzofuran derivative with anticancer activity. (n.d.).

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.

- Zanatta, N. et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691.

- Liu, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4283.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Ryabukhin, S. V. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2015). Der Pharma Chemica.

- Asati, V. et al. (2021). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Medicinal Chemistry Research, 30, 1486-1498.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2015). Der Pharma Chemica.

- QSAR: Quantitative structure–activity relationship PART 1. (2023, September 30). YouTube.

- Wang, Y. et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8593.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ufc.br [repositorio.ufc.br]

In the landscape of drug discovery and development, a thorough understanding of a novel chemical entity's cytotoxic profile is paramount. This guide provides a comparative analysis of the potential cytotoxicity of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid, a molecule of interest, against its structurally related counterparts. While direct cytotoxic data for this specific compound is not extensively available in current literature, this guide synthesizes existing knowledge on its core chemical moieties—furan-3-carboxylic acid and benzaldehyde derivatives—to establish a scientifically grounded hypothesis of its activity.

We will delve into the known cytotoxic profiles of these related molecular classes, propose a robust experimental framework for a head-to-head comparison, and discuss the potential mechanistic insights that can be gleaned from such a study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the cytotoxic potential of novel furan-based compounds.

The Structural Rationale for Cytotoxicity Comparison

The molecule 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid integrates two key pharmacophores: a furan-3-carboxylic acid core and a benzaldehyde moiety. The furan ring system is a foundational structure in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Similarly, benzaldehyde and its derivatives have demonstrated antitumor activity.[4][5] The combination of these two moieties suggests a potential for cytotoxic effects, making a comparative study with simpler, related structures essential to elucidate the contribution of each component to the overall activity.

Comparative Cytotoxicity Landscape

Furan-containing compounds have garnered significant attention for their potential as anticancer agents.[6] Studies have shown that various furan derivatives exhibit cytotoxic activity against a range of cancer cell lines.[7][8][9] The cytotoxic potency of these compounds is often influenced by the nature and position of substituents on the furan ring.[10][11][12] For instance, the introduction of certain functional groups can enhance cytotoxic effects.[11]

Benzaldehyde and its derivatives have also been investigated for their tumor-specific cytotoxicity.[4][13] Benzaldehyde has been shown to induce cell death in various tumor cell lines, with mechanisms potentially involving the induction of autophagy and apoptosis.[4][13][14][15]

Given this context, a comparative study should include:

-

2-(3-Formylphenoxymethyl)furan-3-carboxylic acid: The primary molecule of interest.

-

Furan-3-carboxylic acid: To assess the baseline cytotoxicity of the core furan structure.

-

Benzaldehyde: To evaluate the contribution of the formylphenyl group.

-

A non-formyl substituted analogue (e.g., 2-(phenoxymethyl)furan-3-carboxylic acid): To determine the specific role of the formyl group in any observed cytotoxicity.

Proposed Experimental Workflow for Cytotoxicity Assessment

A rigorous and well-controlled experimental design is crucial for obtaining reliable and comparable cytotoxicity data. The following workflow is proposed:

Caption: Proposed experimental workflow for comparative cytotoxicity assessment.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical but plausible set of IC50 values (the concentration of a drug that inhibits 50% of cell activity) that could be obtained from the proposed study. Lower IC50 values indicate greater cytotoxic potency.[6]

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-10A (Normal Breast) IC50 (µM) |

| 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid | 15.5 | 22.8 | > 100 |

| Furan-3-carboxylic acid | > 200 | > 200 | > 200 |

| Benzaldehyde | 85.2 | 110.5 | > 200 |

| 2-(Phenoxymethyl)furan-3-carboxylic acid | 150.7 | 185.4 | > 200 |

| Doxorubicin (Positive Control) | 0.8 | 1.2 | 5.4 |

In-Depth Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16]

Protocol:

-

After the desired incubation period with the test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[18][19][20] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable marker for cytotoxicity.[18][20]

Protocol:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[18]

-

Add the reaction mixture to the collected supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[18]

-

Determine the amount of LDH released by comparing the absorbance values to a standard curve or by calculating the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Mechanistic Insights: Exploring the Role of Apoptosis

To further understand the mechanism of cell death induced by these compounds, an investigation into apoptosis is warranted. Apoptosis, or programmed cell death, is a crucial process that can be triggered by cytotoxic drugs.[21][22] Key players in the apoptotic cascade are caspases, a family of proteases that execute the dismantling of the cell.[23][24]

A key executioner caspase is Caspase-3.[25][26][27] Its activation is a central event in the apoptotic pathway, triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[21][23][26][28]

Caption: Simplified overview of major apoptotic signaling pathways.

An assay to measure the activity of Caspase-3 in cells treated with 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid could confirm whether the observed cytotoxicity is mediated by apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid and its structural analogues. Based on the existing literature for furan and benzaldehyde derivatives, it is hypothesized that the title compound will exhibit moderate cytotoxic activity, likely superior to its individual components, and that the formyl group will be a key contributor to this effect. The proposed experimental workflow, incorporating both cell viability and cytotoxicity assays, will provide robust data to confirm or refute this hypothesis. Further investigation into the induction of apoptosis through Caspase-3 activation will offer valuable mechanistic insights. The results of such a study will be instrumental in determining the potential of 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid as a lead compound for further drug development.

References

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde. In Vivo. [Link]

-

Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death. Bio-Techne. [Link]

-

Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PubMed. [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

-

Caspase-3. Wikipedia. [Link]

-

LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

-

Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Emerging roles of caspase-3 in apoptosis. PubMed. [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

-

In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. [Link]

-

Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. [Link]

-

Cytotoxicity study of reaction products between isatin and furan. ResearchGate. [Link]

-

Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. Toxicologic Pathology. [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

-

Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. ResearchGate. [Link]

-

Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid. [Link]

-

Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxicology Research. [Link]

-

Common Pathways of Apoptotic Cell Death. Encyclopedia.pub. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

-

Evaluation of the effect of benzaldehyde derivatives in human cancer cells. RGCC International. [Link]

-

Targeting Apoptosis to Overcome Chemotherapy Resistance. Metastasis - NCBI Bookshelf. [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. [Link]

-

Apoptosis induced by anticancer drugs. Semantic Scholar. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. [Link]

-

Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and cytotoxicity of a carboxylic ligand 2,2-bis(3-phenylpropyl) malonic acid and a corresponding Mn(II) complex. PubMed. [Link]

-

Synthesis, characterization, crystal structure and cytotoxicity of 2-aroyl-3-aryl-5H-furo[3,2-g]chromen derivatives. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]

- 5. rgcc-international.com [rgcc-international.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]

- 8. scialert.net [scialert.net]

- 9. ijabbr.com [ijabbr.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. tiarisbiosciences.com [tiarisbiosciences.com]

- 20. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 21. mayo.edu [mayo.edu]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Caspase 3 - Wikipedia [en.wikipedia.org]

- 24. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]

- 26. assaygenie.com [assaygenie.com]

- 27. bdbiosciences.com [bdbiosciences.com]

- 28. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Validating the Pharmacophore: Statistical & Experimental Profiling of 2-(3-Formylphenoxymethyl)furan-3-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Data Scientists.

Executive Summary: The "Warhead" Paradox

In fragment-based drug discovery (FBDD), 2-(3-Formylphenoxymethyl)furan-3-carboxylic acid presents a classic medicinal chemistry paradox. It offers a high-value scaffold—combining the hydrogen-bond donor/acceptor profile of the furan-3-carboxylic acid core with an extended aromatic linker—but carries a formyl (aldehyde) group .

While aldehydes can drive potency through reversible covalent bonding (Schiff base formation with Lysine residues), they are statistically prone to generating Pan-Assay Interference (PAINS) signals. This guide provides a rigorous statistical and experimental framework to validate this compound, distinguishing true specific binding from non-specific electrophilic noise. We compare it directly against non-reactive isosteres to establish a self-validating data package.

Comparative Physicochemical Profiling

To statistically validate the performance of the target molecule, it must be benchmarked against structural analogs that isolate specific variables (e.g., reactivity vs. scaffold geometry).

Table 1: Structural & Physicochemical Comparison of Target vs. Alternatives

| Feature | Target Molecule | Alternative A (Negative Control) | Alternative B (Bioisostere) |

| Compound Name | 2-(3-Formylphenoxymethyl) furan-3-carboxylic acid | 2-(3-(Hydroxymethyl) phenoxymethyl) furan-3-carboxylic acid | 2-(3-Formylphenoxymethyl) thiophene-3-carboxylic acid |

| Role in Study | Primary Hit (Reactive Fragment) | Reduced Analog (Non-covalent control) | Thiophene Isostere (Metabolic stability check) |

| Key Moiety | Aldehyde (-CHO) + Furan | Alcohol (-CH2OH) + Furan | Aldehyde (-CHO) + Thiophene |

| Reactivity Risk | High (Schiff base formation) | Low (Inert under assay conditions) | High (Aldehyde retained) |

| cLogP | ~1.8 | ~1.4 | ~2.1 |

| TPSA (Ų) | ~80.0 | ~90.0 | ~65.0 |

| Statistical Hypothesis | If IC50 drops >10x vs. Alt A, activity is driven by the aldehyde "warhead". | Used to define the "baseline" affinity of the scaffold without covalent contribution. | Used to validate if the Furan oxygen is essential for H-bonding vs. Thiophene sulfur. |

Statistical Validation Framework

Trustworthiness in data arises from rigorous statistical filtering. Do not rely solely on raw inhibition percentages. Use the following metrics to validate the target molecule's activity.

A. The Z-Factor & Assay Robustness

For high-throughput screening (HTS) data involving this furan derivative, the assay window must be wide enough to distinguish weak fragment binding from noise.

-

Requirement:

-

Formula:

-

Application: If the target molecule shows activity only in assays with

, the data is likely an artifact of the aldehyde interfering with the detection reagents (e.g., fluorescence quenching).

B. The "Shift" Metric (Potency Ratio)

To prove specific binding, calculate the Potency Shift Ratio (PSR) between the Target and Alternative A (Reduced Alcohol).

-

Interpretation:

-

PSR ≈ 1: The aldehyde is irrelevant; binding is driven by the furan-carboxylate core.

-

PSR > 10: The aldehyde is driving potency (likely covalent engagement).

-

PSR > 1000: Suspect non-specific protein denaturation or aggregation (promiscuous reactivity).

-

C. Time-Dependent Inhibition (k_inact/K_I)

Since the formyl group may form reversible covalent bonds, standard IC50 values are insufficient. You must measure time-dependency.

-

Protocol: Pre-incubate the compound with the target protein for 0, 30, and 60 minutes.

-

Statistical Flag: If

decreases significantly (p < 0.05 via ANOVA) over time, the mechanism is covalent.

Experimental Protocols for Validation

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: To confirm the compound stabilizes the protein fold, ruling out aggregation artifacts common with furan/aldehyde compounds.

-

Preparation: Dilute protein to 2–5 µM in assay buffer (e.g., HEPES pH 7.5).

-

Compound Dosing: Add Target Molecule at 10x, 50x, and 100x molar excess. Include Alternative A (Alcohol) as a non-covalent benchmark.

-

Dye: Add SYPRO Orange (5x final concentration).

-

Ramp: Heat from 25°C to 95°C at 1°C/min.

-

Validation Criteria:

-

A positive shift (

) indicates specific binding. -

Critical Check: If the Target Molecule causes a disappearance of the transition peak rather than a shift, it indicates protein precipitation (non-specific aldehyde crosslinking).

-

Protocol 2: Aldehyde Reactivity Counter-Screen (Purpald Assay)

Purpose: To quantify the "background noise" caused by the formyl group reacting with assay components.

-

Reagent: Prepare Purpald reagent (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) in 1N NaOH.

-

Incubation: Mix 50 µM of Target Molecule with assay buffer components (e.g., DTT, BSA) without the target protein.

-

Detection: Add Purpald reagent; aerate for 20 mins.

-

Readout: Measure absorbance at 550 nm.

-

Statistical Cutoff: If Absorbance > 0.2 (relative to DMSO blank), the compound is reacting with buffer thiols/amines. Data from thiol-dependent biological assays must be discarded.